molecular formula C9H14N4O2 B14595180 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide CAS No. 61280-05-5

6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide

Katalognummer: B14595180
CAS-Nummer: 61280-05-5
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: SSLNENAFDQDTSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-(dimethylamino)ethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new drugs, particularly for treating tuberculosis and other bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to interfere with the synthesis of essential biomolecules in bacteria, leading to their inhibition or death. The exact molecular targets and pathways are still under investigation, but it is known to affect fatty acid synthesis and other critical processes in microbial cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dimethylaminoethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer

61280-05-5

Molekularformel

C9H14N4O2

Molekulargewicht

210.23 g/mol

IUPAC-Name

6-[2-(dimethylamino)ethoxy]pyrazine-2-carboxamide

InChI

InChI=1S/C9H14N4O2/c1-13(2)3-4-15-8-6-11-5-7(12-8)9(10)14/h5-6H,3-4H2,1-2H3,(H2,10,14)

InChI-Schlüssel

SSLNENAFDQDTSL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOC1=NC(=CN=C1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.